5-(2,4-Dichlorophenyl)-4-methyl-N-piperidin-1-yl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2,4-Dichlorophenyl)-4-methyl-N-piperidin-1-yl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple chlorinated phenyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-4-methyl-N-piperidin-1-yl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursors. The key steps include:
Chlorination of Phenyl Rings: The chlorination of phenyl rings is achieved through electrophilic chlorination using reagents such as chlorine gas or sulfuryl chloride.
Formation of Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazine with a 1,3-diketone.
Coupling Reactions: The chlorinated phenyl groups are then coupled with the pyrazole ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-4-methyl-N-piperidin-1-yl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-4-methyl-N-piperidin-1-yl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-4-methyl-N-piperidin-1-yl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Known for its use as a fungicide and antiseptic.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions.
Uniqueness
5-(2,4-Dichlorophenyl)-4-methyl-N-piperidin-1-yl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxamide is unique due to its combination of multiple chlorinated phenyl groups and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19Cl5N4O |
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Molecular Weight |
532.7 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-yl-1-(2,4,6-trichlorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H19Cl5N4O/c1-12-19(22(32)29-30-7-3-2-4-8-30)28-31(21-17(26)10-14(24)11-18(21)27)20(12)15-6-5-13(23)9-16(15)25/h5-6,9-11H,2-4,7-8H2,1H3,(H,29,32) |
InChI Key |
DRSVDVXAHLCBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3Cl)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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